4-chloro-N'-phenylbenzohydrazide
Description
4-Chloro-N'-phenylbenzohydrazide is a Schiff base derivative characterized by a benzohydrazide backbone (–C(O)–NH–N=CH–) substituted with a chlorine atom at the para position of the benzoyl group and a phenyl group at the hydrazide nitrogen (Fig. 1). Its synthesis typically involves condensation of 4-chlorobenzohydrazide with aromatic aldehydes under acidic or catalytic conditions .
Properties
CAS No. |
15089-07-3 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-chloro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
InChI Key |
FHLLMNAAJMLCIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |
Other CAS No. |
15089-07-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Impact on Antiparasitic and Anticancer Activity
Key Findings :
- Indole and Coumarin Hybrids : The coumarin-oxypropyl-indole hybrid () demonstrates anti-leishmanial activity, likely due to enhanced π-π stacking and hydrogen bonding with parasitic targets.
- Morpholine Ring: Compound 5f’s morpholinoethyl group improves solubility and target affinity, resulting in selective cytotoxicity against breast cancer cells .
- Electron-Withdrawing Groups: The 4-cyano and 2-trifluoromethyl groups in VPC-70619 are critical for N-Myc inhibition, as their removal reduces activity by >50% .
Structural and Crystallographic Insights
Table 2: Crystallographic and Structural Comparisons
Key Findings :
- Coordination Chemistry: Organotin derivatives () exhibit incomplete coordination in synthetic reactions, highlighting challenges in predicting structural outcomes.
Metal Complexes and Corrosion Inhibition
Table 3: Metal Complex Performance in Corrosion Inhibition
| Metal Complex | Quantum Parameters (EHOMO, ELUMO) | Inhibition Efficiency | Reference |
|---|---|---|---|
| Mn(II)-Benzohydrazide | High EHOMO (-5.2 eV) | 89% (anodic inhibitor) | |
| Co(II)-Benzohydrazide | Moderate EHOMO (-5.5 eV) | 78% |
Key Findings :
- Electron-Donating Capacity : Higher EHOMO values correlate with better corrosion inhibition, as seen in Mn(II) complexes .
Protein Binding and Bioavailability
The hydrazone derivative 4-chloro-N′-(pyridin-2-ylmethylene)benzohydrazide (CPBH) binds to Sudlow’s site I of serum albumin via static quenching, with structural rigidity in the binding pocket requiring high activation energy . This suggests that substituents influencing molecular flexibility may alter pharmacokinetic profiles.
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